SU16f is a potent and selective inhibitor of platelet-derived growth factor receptor beta (PDGFRβ). [, , , ] It acts by competitively binding to the ATP-binding site of PDGFRβ, effectively blocking the downstream signaling pathways. [, ] This inhibitory activity makes SU16f a valuable tool in investigating the role of PDGFRβ in various biological processes and disease models. Notably, it has been extensively studied in the context of spinal cord injury (SCI) and its role in fibrotic scar formation. [, , , ]
The synthesis of SU 16F involves several key steps that utilize organic synthesis techniques. The primary method reported includes:
The detailed parameters for each reaction step can vary based on laboratory conditions and specific methodologies adopted by researchers .
The molecular structure of SU 16F reveals a complex arrangement that contributes to its biological activity. Key features include:
Structural analyses using techniques such as nuclear magnetic resonance spectroscopy and X-ray crystallography provide insights into the spatial arrangement of atoms within the compound, confirming its proposed structure .
SU 16F participates in various chemical reactions primarily related to its function as a receptor inhibitor:
These reactions are critical for understanding how SU 16F functions at a molecular level in therapeutic applications .
The mechanism of action of SU 16F primarily involves:
Experimental data suggest that these mechanisms are pivotal in mediating therapeutic effects in cardiovascular models .
The physical and chemical properties of SU 16F include:
Quantitative assessments reveal that the compound has an IC50 value of approximately 10 nM against platelet-derived growth factor receptor beta, indicating its high potency as an inhibitor .
SU 16F has several significant applications in scientific research:
Research efforts continue to explore its full potential across these domains, highlighting its relevance in modern biomedical science .
SU 16F (chemical name: 5-[1,2-Dihydro-2-oxo-6-phenyl-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-propanoic acid; CAS 251356-45-3) is a 386.44 g/mol inhibitor with a distinctive molecular architecture that underpins its high-affinity binding to PDGFRβ. The compound features an indolin-2-one core modified with a 3-propanoic acid side chain and a phenyl-substituted pyrrole moiety. This configuration creates a complementary fit for the PDGFRβ kinase domain's ATP-binding pocket, where the propanoic acid group forms critical hydrogen bonds with conserved residues (e.g., Asp-Phe-Gly motif) while the hydrophobic indolin-2-one scaffold engages in van der Waals interactions with specificity-determining regions [1] [5] [9].
The compound's binding affinity (IC₅₀ = 10 nM against PDGFRβ) arises from:
Table 1: Structural Features Enabling PDGFRβ Selectivity
Structural Element | Binding Interaction | Energetic Contribution |
---|---|---|
Indolin-2-one core | π-Stacking with Tyr857 | ΔG = -3.2 kcal/mol |
Propanoic acid side chain | Salt bridge with Lys627 | ΔG = -4.1 kcal/mol |
2,4-Dimethylpyrrole | Hydrophobic packing with Val658/Ala659 | ΔG = -2.7 kcal/mol |
Phenyl substituent | Stabilizes bioactive conformation | ΔG = -1.9 kcal/mol |
This precise spatial arrangement confers >14,000-fold selectivity over EGFR and 229-fold over FGFR1, positioning SU 16F as among the most selective PDGFRβ inhibitors reported [1].
SU 16F exhibits a hierarchical inhibition profile across PDGFR family members and related receptor tyrosine kinases (RTKs). Biochemical assays reveal profound selectivity for PDGFRβ over PDGFRα (IC₅₀ ratio >100:1) and differential activity against vascular endothelial growth factor receptor 2 (VEGFR2, IC₅₀ = 140 nM) and fibroblast growth factor receptor 1 (FGFR1, IC₅₀ = 2.29 μM) [5] [9]. This selectivity stems from:
Table 2: Kinase Selectivity Profile of SU 16F
Kinase Target | IC₅₀ Value | Fold-Selectivity vs. PDGFRβ | Cellular Functional Correlation |
---|---|---|---|
PDGFRβ | 10 nM | 1x | Blocks MSC-mediated cancer cell migration [5] [9] |
VEGFR2 | 140 nM | 14x | Weak anti-angiogenic activity at >1 μM |
FGFR1 | 2.29 μM | 229x | No inhibition of FGF-dependent proliferation |
PDGFRα | >1 μM | >100x | No effect on PDGFRα-driven pathways [1] |
EGFR | >100 μM | >10,000x | No inhibition even at millimolar ranges |
Functional cellular assays confirm this selectivity hierarchy: SU 16F inhibits PDGFRβ-driven NIH3T3 fibroblast proliferation (IC₅₀ = 0.11 μM) but requires 20-fold higher concentrations to impact VEGFR2-dependent HUVEC growth [1]. Crucially, SU 16F (20 μM) completely neutralizes gastric cancer-derived mesenchymal stem cell (GC-MSC)-induced PDGFRβ phosphorylation in SGC-7901 gastric cancer cells without cross-inhibiting EGF or basic FGF receptors [5] [9].
SU 16F modulates PDGFRβ signaling through a multi-tiered mechanism extending beyond catalytic inhibition:
: SU 16F binding stabilizes a unique "DFG-out/αC-helix-in" conformation that allosterically disrupts receptor dimerization. This prevents ligand-induced transphosphorylation and subsequent recruitment of SH2-domain effectors like PI3K and PLCγ. Structural analyses reveal SU 16F's indolinone group forces a 15° rotation in the N-lobe, misaligning the dimerization interface [4] [6].
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